3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide
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Overview
Description
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide is an organic compound with a complex structure that includes a sulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methylpropyl bromide to form the intermediate 4-[(2-methylpropyl)sulfamoyl]aniline. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-{4-[(2-methylpropyl)sulfamoyl]phenyl}propanamide
- N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide
Uniqueness
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl group provides potential for hydrogen bonding, while the phenyl ring allows for π-π interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)9-15-19(17,18)12-6-3-11(4-7-12)5-8-13(14)16/h3-4,6-7,10,15H,5,8-9H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNRQIBRDJJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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